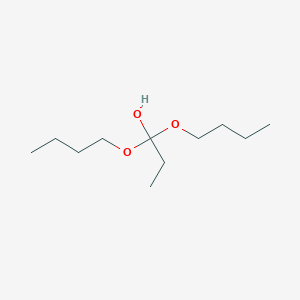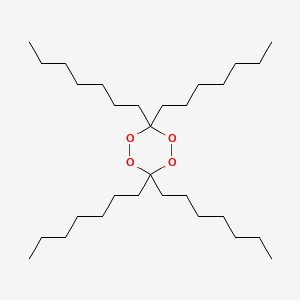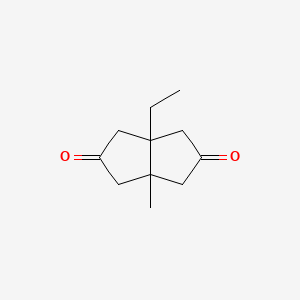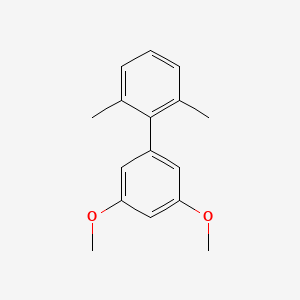![molecular formula C20H30O6 B12573435 Bis[(7-oxabicyclo[4.1.0]heptan-2-yl)methyl] hexanedioate CAS No. 219584-98-2](/img/structure/B12573435.png)
Bis[(7-oxabicyclo[4.1.0]heptan-2-yl)methyl] hexanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(7-oxabicyclo[4.1.0]heptan-2-yl)methyl] hexanedioate: is an organic compound characterized by its unique bicyclic structure. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of hexanedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by 7-oxabicyclo[4.1.0]heptan-2-yl)methyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis[(7-oxabicyclo[4.1.0]heptan-2-yl)methyl] hexanedioate typically involves the reaction of hexanedioic acid with 7-oxabicyclo[4.1.0]heptan-2-yl)methanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified using techniques like distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is common to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis[(7-oxabicyclo[4.1.0]heptan-2-yl)methyl] hexanedioate can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the bicyclic groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis[(7-oxabicyclo[4.1.0]heptan-2-yl)methyl] hexanedioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and polymers.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its unique structure allows it to interact with specific enzymes and proteins, making it useful in enzyme inhibition studies.
Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of enzyme inhibitors.
Industry: In the industrial sector, this compound is used in the production of specialty polymers and resins. Its unique properties contribute to the development of materials with specific mechanical and chemical characteristics.
Wirkmechanismus
The mechanism of action of Bis[(7-oxabicyclo[4.1.0]heptan-2-yl)methyl] hexanedioate involves its interaction with molecular targets such as enzymes and proteins. The bicyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive and non-competitive inhibition. The compound’s ability to form stable complexes with enzymes is crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
- Bis[(3,4-epoxycyclohexyl)methyl] hexanedioate
- Bis[(3-methyl-7-oxabicyclo[4.1.0]heptan-4-yl)methyl] hexanedioate
- Bis[(7-oxabicyclo[2.2.1]heptan-3-yl)methyl] hexanedioate
Comparison:
- Bis[(3,4-epoxycyclohexyl)methyl] hexanedioate has a similar structure but with an epoxy group, which can lead to different reactivity and applications.
- Bis[(3-methyl-7-oxabicyclo[4.1.0]heptan-4-yl)methyl] hexanedioate differs by the presence of a methyl group, affecting its steric and electronic properties.
- Bis[(7-oxabicyclo[2.2.1]heptan-3-yl)methyl] hexanedioate has a different bicyclic structure, which can influence its interaction with biological targets and its chemical reactivity.
The uniqueness of Bis[(7-oxabicyclo[4.1.0]heptan-2-yl)methyl] hexanedioate lies in its specific bicyclic structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
219584-98-2 |
|---|---|
Molekularformel |
C20H30O6 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
bis(7-oxabicyclo[4.1.0]heptan-2-ylmethyl) hexanedioate |
InChI |
InChI=1S/C20H30O6/c21-17(23-11-13-5-3-7-15-19(13)25-15)9-1-2-10-18(22)24-12-14-6-4-8-16-20(14)26-16/h13-16,19-20H,1-12H2 |
InChI-Schlüssel |
LWGNVAUATSVTCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2C(C1)O2)COC(=O)CCCCC(=O)OCC3CCCC4C3O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzamide, 2-iodo-N-[2-(1,3,3-trimethylbutyl)phenyl]-](/img/structure/B12573357.png)

![7-Oxa-2-thia-1,5-diazabicyclo[3.3.1]nonane](/img/structure/B12573372.png)

![2-[(2,4-Dioxooxolan-3-yl)sulfanyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12573380.png)
![Ethanone, 2-[(S)-methylsulfinyl]-1-phenyl-](/img/structure/B12573383.png)


![Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12573421.png)
![7-Hydroxy-9-methyl-2-oxaspiro[3.5]nonan-6-yl prop-2-enoate](/img/structure/B12573422.png)
![2-[(1,5-Diazocan-1-yl)methyl]phenol](/img/structure/B12573429.png)
![4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one](/img/structure/B12573432.png)


